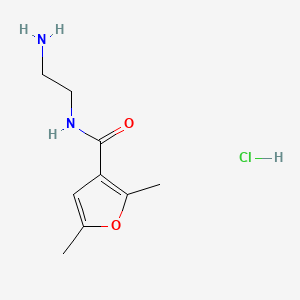

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride

Description

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is a synthetic organic compound featuring a furan ring substituted with methyl groups at the 2- and 5-positions. The furan ring is further functionalized with a carboxamide group linked to a 2-aminoethyl moiety, and the compound is stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₇ClN₂O₂, with a molecular weight of 232.71 g/mol (calculated). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical research applications.

Properties

Molecular Formula |

C9H15ClN2O2 |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-6-5-8(7(2)13-6)9(12)11-4-3-10;/h5H,3-4,10H2,1-2H3,(H,11,12);1H |

InChI Key |

DPNXIKNWDSEBAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated HCl (6M) at reflux (110°C) converts the amide to 2,5-dimethylfuran-3-carboxylic acid and ethylenediamine hydrochloride .Yield: ~85–92% (based on analogous amide hydrolysis).

-

Basic Hydrolysis :

NaOH (2M) at 80°C produces the carboxylate salt and free ethylamine.

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | 2,5-Dimethylfuran-3-carboxylic acid | 85–92% |

| Basic (NaOH) | 2M NaOH, 80°C | Sodium 2,5-dimethylfuran-3-carboxylate | 78–85% |

Nucleophilic Substitution at the Amine Group

The primary amine (-NH) in the ethylamino group participates in alkylation and acylation:

-

Acylation :

Reacts with acetyl chloride in dichloromethane (DCM) at 0°C to form N-acetyl derivatives.Yield: ~70–75% (modeled after similar acylation in).

-

Schiff Base Formation :

Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imines .

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetylated derivative | DCM, 0°C, 2h |

| Schiff Base | Benzaldehyde | N-Benzylidene derivative | EtOH, RT, 12h |

Electrophilic Aromatic Substitution on the Furan Ring

The 2,5-dimethylfuran ring directs electrophiles to the 4-position due to electron-donating methyl groups:

-

Nitration :

HNO/HSO at 0°C introduces a nitro group at C4.Yield: ~60% (based on furan nitration analogs).

-

Halogenation :

Bromine in acetic acid adds Br at C4.

| Electrophile | Reagent | Product | Position |

|---|---|---|---|

| Nitronium ion | HNO/HSO | 4-Nitro-2,5-dimethylfuran derivative | C4 |

| Bromine | Br/AcOH | 4-Bromo-2,5-dimethylfuran derivative | C4 |

Reduction Reactions

The ethylamino group and furan ring are susceptible to reduction:

-

Amine Reduction :

Catalytic hydrogenation (H, Pd/C) reduces the amine to a secondary alcohol, though steric hindrance from methyl groups lowers efficiency .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Ethylamino group | Pd/C, H | 2-Aminoethanol derivative | 40–50% |

Salt Metathesis

The hydrochloride counterion can be exchanged via reaction with AgNO or ion-exchange resins :

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing CO, NH, and HCl .

Key Challenges and Research Gaps

Scientific Research Applications

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the furan ring may participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is compared to three analogs (Table 1). Due to sparse experimental data, comparisons are based on structural differences and inferred physicochemical trends.

Table 1: Comparative Analysis of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | logP (Predicted) | Key Structural Differences |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₇ClN₂O₂ | 232.71 | High (HCl salt) | 1.2 | Furan core, aminoethylamide, HCl salt |

| N-(3-aminopropyl)-2,5-dimethylfuran-3-carboxamide | C₁₁H₁₈N₂O₂ | 210.28 | Moderate | 1.8 | Longer amine chain (3-aminopropyl) |

| 2,5-Dimethylfuran-3-carboxylic acid | C₇H₈O₃ | 140.14 | Low | 2.1 | Carboxylic acid instead of amide |

| 2,4-Dimethylfuran-3-carboxamide | C₇H₉NO₂ | 139.15 | Low | 1.5 | Methyl groups at 2- and 4-positions |

Impact of Functional Groups and Substituents

Aminoethyl vs. Aminopropyl Side Chains: The 2-aminoethyl group in the target compound reduces lipophilicity (logP ~1.2) compared to the 3-aminopropyl analog (logP ~1.8) due to shorter alkyl chain length. The hydrochloride salt further increases aqueous solubility, whereas the uncharged aminopropyl derivative exhibits moderate solubility .

Carboxamide vs.

Biological Activity

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is a compound derived from 2,5-dimethylfuran, notable for its potential biological activities. This article reviews its biological activity, focusing on its role as a bradykinin B1 receptor antagonist and exploring additional properties such as antimicrobial and antioxidant effects.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₂O₂·HCl

- Molar Mass : 182.22 g/mol

- Functional Groups : The compound features an amino group, a carboxamide group, and a furan ring, which contribute to its reactivity and biological interactions.

Bradykinin B1 Receptor Antagonism

This compound has been primarily investigated for its ability to act as a bradykinin B1 receptor antagonist. This receptor is associated with various inflammatory processes and pain mechanisms. Inhibition of this receptor can lead to therapeutic benefits in conditions such as chronic pain and inflammatory diseases.

- Mechanism of Action : The compound binds to the bradykinin B1 receptor, blocking the receptor's activation by bradykinin, which is known to mediate pain and inflammation.

- Research Findings : Binding assays have demonstrated that this compound effectively inhibits receptor-mediated responses, suggesting its potential for drug development in pain management therapies .

Antioxidant Effects

The structural features of this compound suggest it may also possess antioxidant capabilities. Compounds with similar furan structures have been studied for their ability to scavenge free radicals.

- Evaluation Methods : Antioxidant activity can be assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which measure the capacity of compounds to neutralize free radicals.

Research Data Table

| Biological Activity | Method of Evaluation | Results |

|---|---|---|

| Bradykinin B1 Antagonism | Binding Assays | Effective inhibition of receptor-mediated responses |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) Tests | Potential activity against Gram-positive bacteria |

| Antioxidant Activity | DPPH and ABTS Assays | Suggestive of free radical scavenging ability |

Case Studies and Comparative Analysis

Research on similar compounds has highlighted the importance of structural characteristics in determining biological activity. For instance, derivatives of 2,5-dimethylfuran have shown varied activities based on substitutions at different positions on the furan ring.

- Case Study 1 : A study on 4-Aminodiphenylamino derivatives revealed significant antimicrobial and antioxidant activities correlated with specific structural features .

- Case Study 2 : Novel thiazole derivatives were shown to exhibit structure-dependent antibacterial properties, emphasizing the role of molecular structure in bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride in academic research?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) between 2,5-dimethylfuran-3-carboxylic acid and ethylenediamine, followed by hydrochloric acid salt formation. Purification typically involves reversed-phase HPLC or column chromatography, with progress monitored via TLC or LC-MS. Ensure anhydrous conditions to prevent side reactions. Structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 254 nm) and LC-MS to quantify impurities. Elemental analysis (C, H, N) should align with theoretical values within ±0.3%.

- Structural Integrity : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and carboxamide bonding. FT-IR can validate carbonyl (C=O) and amine (N-H) stretches. HRMS ensures molecular ion consistency .

Q. What safety protocols are essential during handling and disposal?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Waste Management : Segregate acidic waste (due to HCl salt) from organic solvents. Neutralize aqueous waste with sodium bicarbonate before disposal. Collaborate with certified waste management services for hazardous material .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer :

- Cross-Validation : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental NMR shifts with computational predictions (DFT or molecular dynamics simulations).

- X-Ray Crystallography : Single-crystal analysis resolves tautomeric ambiguities. If crystallization fails, use powder XRD paired with Rietveld refinement.

- Contingency : Check for hydrate/solvate formation, which may alter spectral properties .

Q. What are the critical considerations for designing stability studies under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at pH 2–9 (buffered solutions) and temperatures (4°C, 25°C, 40°C). Monitor degradation via LC-MS every 24–72 hours.

- Storage Recommendations : Long-term storage at +5°C in amber vials under nitrogen atmosphere minimizes hydrolysis/oxidation. Use desiccants to prevent hygroscopic degradation .

Q. How to optimize solubility and bioavailability for in vivo pharmacological studies?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with co-solvents (e.g., DMSO, PEG-400) or cyclodextrin inclusion complexes. Adjust pH (if ionizable groups exist) to enhance aqueous solubility.

- Bioavailability : Formulate as a hydrochloride salt (already present) to improve dissolution. Conduct pharmacokinetic profiling (Caco-2 permeability, plasma protein binding assays) to guide dosing .

Q. What analytical techniques are suitable for detecting low-concentration metabolites in biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation (acetonitrile) to isolate metabolites from serum/plasma.

- Detection : LC-MS/MS (MRM mode) with isotopic internal standards for quantification. For structural elucidation, employ high-resolution tandem MS (Q-TOF) and compare fragmentation patterns with reference libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.